4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid
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Overview
Description
4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is known for its unique structure, which includes an amino group, a dimethylcarbamoyl group, and a methoxy group attached to a benzoic acid core. This compound is used primarily in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid typically involves the reaction of 4-amino-3-hydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The amino and dimethylcarbamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxybenzoic acid: Lacks the dimethylcarbamoyl group, resulting in different chemical properties and reactivity.
4-Amino-3-[(methylcarbamoyl)methoxy]benzoic acid: Similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group.
Uniqueness
4-Amino-3-[(dimethylcarbamoyl)methoxy]benzoic acid is unique due to the presence of the dimethylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
4-amino-3-[2-(dimethylamino)-2-oxoethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-13(2)10(14)6-17-9-5-7(11(15)16)3-4-8(9)12/h3-5H,6,12H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTSGYSOZKXASX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=CC(=C1)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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